[2-Amino-1-(2-fluorophenyl)ethyl]dimethylamine
CAS No.: 842954-76-1
Cat. No.: VC21098725
Molecular Formula: C10H15FN2
Molecular Weight: 182.24 g/mol
* For research use only. Not for human or veterinary use.
![[2-Amino-1-(2-fluorophenyl)ethyl]dimethylamine - 842954-76-1](/images/no_structure.jpg)
Specification
CAS No. | 842954-76-1 |
---|---|
Molecular Formula | C10H15FN2 |
Molecular Weight | 182.24 g/mol |
IUPAC Name | 1-(2-fluorophenyl)-N,N-dimethylethane-1,2-diamine |
Standard InChI | InChI=1S/C10H15FN2/c1-13(2)10(7-12)8-5-3-4-6-9(8)11/h3-6,10H,7,12H2,1-2H3 |
Standard InChI Key | SHXWXJULVODFTN-UHFFFAOYSA-N |
SMILES | CN(C)C(CN)C1=CC=CC=C1F |
Canonical SMILES | CN(C)C(CN)C1=CC=CC=C1F |
Introduction
[2-Amino-1-(2-fluorophenyl)ethyl]dimethylamine is an organic compound with the molecular formula C10H15FN2 and a molecular weight of approximately 182.24 g/mol . It belongs to the class of amines, featuring a dimethylamino group attached to a 2-amino-1-(2-fluorophenyl)ethyl moiety. The presence of a fluorine atom in the phenyl ring enhances its lipophilicity, which may influence its biological activity.
Synthesis:
The synthesis of [2-Amino-1-(2-fluorophenyl)ethyl]dimethylamine typically involves reactions that form the dimethylamino group and attach it to the 2-amino-1-(2-fluorophenyl)ethyl moiety. These reactions are significant for synthesizing derivatives that may exhibit different properties or biological activities.
Applications:
Related Compounds:
Several compounds share structural similarities with [2-Amino-1-(2-fluorophenyl)ethyl]dimethylamine. These include:
Compound Name | Structure | Unique Features |
---|---|---|
1-(2-Fluorophenyl)-N,N-dimethylmethanamine | Lacks amino group at the alpha position; potential different activity profile. | |
4-(Dimethylamino)-3-fluoroaniline | Contains a para-substituted fluorine; may exhibit different receptor interactions. | |
1-Amino-3-(2-fluorophenyl)propan-2-ol | Contains an alcohol functional group; could influence solubility and reactivity. |
These compounds illustrate variations in functional groups and positions that can significantly impact their biological activity and chemical properties.
Research Implications:
Studies involving [2-Amino-1-(2-fluorophenyl)ethyl]dimethylamine focus on understanding its interaction with biological systems. This is crucial for determining its potential therapeutic applications and pharmacokinetic properties.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume